(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide
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Overview
Description
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide is a useful research compound. Its molecular formula is C16H13N3O5S2 and its molecular weight is 391.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Compounds incorporating the sulfonamide moiety have been synthesized for potential use as antimicrobial agents. The study involved creating new heterocyclic compounds suitable for combating bacterial and fungal infections, demonstrating promising results in in vitro evaluations (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antimalarial and COVID-19 Applications
Another study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles, leading to compounds with in vitro antimalarial activity. These compounds were also evaluated for their potential against COVID-19 through computational calculations and molecular docking studies, highlighting their promising antimalarial activity and favorable ADMET properties (Fahim & Ismael, 2021).
Antihypertensive α-Blocking Agents
Research into thiosemicarbazides, triazoles, and Schiff bases derived from sulfonamide compounds demonstrated their potential as antihypertensive α-blocking agents. The pharmacological screening of these synthesized compounds showed significant activity, presenting a new avenue for developing antihypertensive treatments (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Antioxidant Activity
Sulphonamide derivatives have also been investigated for their antioxidant activity. Computational and experimental evaluations showed good correlation, suggesting the potential of these compounds as antioxidants. The study provided insights into the molecular basis of their activity and indicated promising candidates for further research (Fahim & Ismael, 2019).
Coordination Complexes and Antioxidant Activity
The synthesis of pyrazole-acetamide derivatives and their coordination complexes has been explored, revealing significant antioxidant activity. These findings underscore the versatility of sulfonamide-based compounds in creating novel antioxidant agents, which could have implications for developing treatments targeting oxidative stress-related diseases (Chkirate et al., 2019).
Mechanism of Action
Target of action
Compounds with a benzothiazole ring (like this one) are known to have diverse biological activities and could target a variety of enzymes or receptors in the body. Without specific studies on this compound, it’s hard to determine its exact target .
Mode of action
The mode of action would depend on the specific target of the compound. Generally, compounds with a sulfonyl group are known to be reactive and can form covalent bonds with amino acid residues in proteins, potentially leading to the inhibition of the target’s function .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and reactivity can influence its absorption, distribution, metabolism, and excretion (ADME). For instance, the presence of the sulfonyl group might influence its reactivity and therefore its metabolism and excretion .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of the compound. For instance, the reactivity of the sulfonyl group might be influenced by the pH of the environment .
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-18-13-8-7-11(19(21)22)9-14(13)25-16(18)17-15(20)10-26(23,24)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOKBMIELNDYCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.